8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 3rd position of the triazolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydrazones and chlorinated agents such as N-chlorosuccinimide (NCS) under mild conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired triazolopyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazolopyridine ring system can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized triazolopyridine compounds.
Scientific Research Applications
8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antifungal and antibacterial agent. It has been evaluated for its inhibitory effects on various pathogens, including Rhizoctonia cerealis and Fusarium graminearum.
Materials Science: The unique structural features of triazolopyridines make them suitable for use in the development of novel materials with specific properties.
Biological Studies: The compound has been studied for its potential biological activities, including its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in various cellular processes . The inhibition of these kinases can lead to the modulation of signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
- 8-Bromo-1-methyl-6-phenyl-4H-triazolo[1,4]benzodiazepine
Uniqueness
8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group at specific positions on the triazolopyridine ring system differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
8-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHNHTMDQDNMPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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